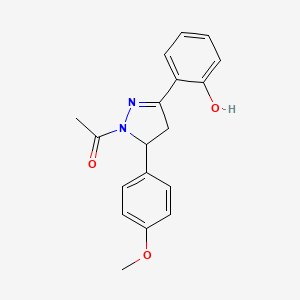

1-(3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative, which is a class of organic compounds known for their diverse pharmacological activities. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

While the specific synthesis of 1-(3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is not detailed in the provided papers, similar pyrazoline compounds have been synthesized and characterized by spectroscopic techniques, including NMR, mass spectra, and FT-IR, as well as by X-ray diffraction studies to confirm their structures . These methods are likely applicable to the synthesis and characterization of the compound .

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives is typically confirmed using single-crystal X-ray diffraction studies. For instance, a related compound crystallizes in the monoclinic system with a specific space group and unit cell parameters, and its crystal packing is dominated by weak intermolecular interactions, such as C-H···π interactions . Another pyrazoline derivative exhibits a dihedral angle between the pyrazole and the thiophene rings, indicating a twisted conformation . These structural features are crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

Pyrazoline derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of substituents like methoxy and hydroxy groups can influence the reactivity of the compound. Although the specific reactions of 1-(3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone are not described in the provided papers, similar compounds have been shown to engage in hydrogen bond interactions, which are essential for forming supramolecular structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazoline derivatives, such as thermal stability and optical transparency, are often investigated using techniques like TG-DTG and UV-visible spectroscopy. For example, a related compound was found to be thermally stable up to 190°C and transparent in the visible region . These properties are indicative of the material's suitability for various applications, including potentially as a component in optical devices.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research involving compounds structurally related to the specified chemical demonstrates significant antimicrobial activity. For example, novel Schiff bases and pyrazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity. Some derivatives exhibit excellent activity against a range of bacterial and fungal strains, showcasing the potential of these compounds in developing new antimicrobial agents (Puthran et al., 2019).

Synthesis and Biological Importance

The synthesis of biologically important pyrazoles and pyrazoline derivatives has been a focus of research, highlighting the versatility of these compounds. Their preparation involves multi-step reactions, leading to compounds with significant antibacterial activities against various pathogens. This underscores the chemical's potential in contributing to new therapeutic options (Chavhan et al., 2012).

Solid-State Fluorescence

In materials science, the compound "1-(5-(Anthracen-9-yl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl)ethanone" has been synthesized and analyzed for its solid-state fluorescence properties. This research indicates the potential of such compounds in developing materials with specific fluorescent characteristics, which could have applications in sensors, optoelectronics, and fluorescence-based devices (Dong et al., 2012).

Tyrosinase Inhibition

Derivatives structurally similar to the specified compound have been evaluated for their inhibitory activity on mushroom tyrosinase, an enzyme involved in melanin synthesis. This research is crucial for developing therapeutic agents for conditions related to melanin overproduction, such as hyperpigmentation (Zhou et al., 2013).

FabH Inhibition

Compounds similar to the specified chemical have been identified as potent inhibitors of FabH, an enzyme essential for bacterial fatty acid biosynthesis. This highlights the potential of these compounds as antibacterial agents, providing a foundation for the development of new antibiotics targeting bacterial fatty acid synthesis pathways (Lv et al., 2010).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12(21)20-17(13-7-9-14(23-2)10-8-13)11-16(19-20)15-5-3-4-6-18(15)22/h3-10,17,22H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKRRWZNNASLFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2541497.png)

![(5Z)-2-(4-methylpiperazin-1-yl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B2541504.png)

![5-((3,4-Dimethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2541506.png)

![N-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]-N'-phenylurea](/img/structure/B2541507.png)

![5-(2-chlorophenyl)-3-(3-ethoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2541511.png)

![N-(2,4-dimethoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2541512.png)

![1-benzyl-N-(1-cyanocyclopropyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2541513.png)